2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl
Description
Properties
Molecular Formula |
C13H7F5 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI Key |
UYLHRSGGGDIPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Oxidative C–H Arylation Method
This method involves direct arylation of a polyfluoroarene with an arylboronate ester under palladium catalysis in the presence of silver oxide as an oxidant.
-
- Polyfluoroarene: Pentafluorobenzene (C6F5H), 0.6 mmol
- Arylboronate ester: 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane (methyl-substituted), 0.4 mmol
- Catalyst: Pd(OAc)2, 5 mol% (0.02 mmol)
- Oxidant: Ag2O, 1.5 equivalents (0.60 mmol)
- Solvent: Dimethylformamide (DMF), 3 mL
- Temperature: 100 °C
- Time: 15 hours
- Atmosphere: Air
Procedure:
The reagents are combined in a flask with stirring, capped, and heated. After reaction completion, the solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography using hexane as eluent.Outcome:
The product, 2,3,4,5,6-pentafluoro-3'-methyl-1,1'-biphenyl, is obtained as a white solid with spectroscopic data consistent with literature values.
Suzuki–Miyaura Cross-Coupling Method
This widely used method couples a polyfluorinated aryl halide with a methyl-substituted arylboronic acid or ester under palladium catalysis.
-
- Polyfluorinated aryl halide: Pentafluorobromobenzene or pentafluoroiodobenzene, 0.18 mmol
- Arylboronic acid/ester: 4-methylphenylboronic acid or 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, 0.18 mmol
- Catalyst: Pd2(dba)3, 5 mol%
- Ligand: Phosphine ligands such as XPhos, CyJohnPhos, or DavePhos (15 mol%)
- Base: Potassium carbonate (K2CO3), 2 equivalents
- Solvent system: THF/toluene/water mixture (3:3:1)
- Temperature: 95 °C
- Time: 16 to 60 hours depending on conditions
Procedure:
The catalyst and ligand are pre-activated by stirring at 50 °C for 2 hours. Then, the base, aryl halide, and arylboronic acid/ester are added. The reaction mixture is sealed and heated. After completion, the aqueous phase is removed, solvents evaporated, and the residue purified by silica gel chromatography.Yields and Purity:
Yields vary depending on ligand and conditions, with up to 81% isolated yield reported for similar fluorinated biphenyls. Ligand choice critically affects product purity and side reactions such as homocoupling.
| Parameter | Pd-Catalyzed Oxidative C–H Arylation | Suzuki–Miyaura Cross-Coupling |
|---|---|---|
| Starting Materials | Pentafluorobenzene + arylboronate ester | Polyfluorinated aryl halide + arylboronic acid/ester |
| Catalyst | Pd(OAc)2 (5 mol%) | Pd2(dba)3 (5 mol%) + phosphine ligand (15 mol%) |
| Oxidant | Ag2O (1.5 equiv) | None (base used instead) |
| Solvent | DMF | THF/toluene/water mixture |
| Temperature | 100 °C | 95 °C |
| Reaction Time | 15 hours | 16–60 hours |
| Product Purification | Silica gel chromatography (hexane) | Silica gel chromatography (pentane/hexane) |
| Typical Yield | Moderate to high (literature not explicit) | Up to 81% (depending on ligand) |
| Side Reactions | Minimal reported | Homocoupling of boronic acid possible |
| Advantages | Direct arylation, fewer steps | Well-established, versatile |
| Limitations | Requires oxidant, longer reaction time | Ligand-dependent, possible side products |
The oxidative C–H arylation method offers a direct route without pre-functionalization of the aryl partner but requires silver oxide as an oxidant and longer reaction times.
Suzuki–Miyaura coupling is more established and allows fine-tuning of reaction conditions via ligand choice, which significantly influences yield and purity. For example, CyJohnPhos ligand provides high yield and purity, while other ligands may lead to side products or lower yields.
The fluorination pattern on the biphenyl affects reactivity; ortho-fluorines can hinder coupling efficiency due to steric and electronic effects.
Purification typically involves silica gel chromatography with non-polar solvents like hexane or pentane to isolate the fluorinated biphenyl as a white solid.
Spectroscopic characterization (1H NMR, 19F NMR, GC-MS) confirms the structure and purity of the synthesized compound.
The preparation of this compound is effectively achieved through palladium-catalyzed cross-coupling strategies, with oxidative C–H arylation and Suzuki–Miyaura coupling being the primary methods. Each method has distinct advantages and limitations regarding reaction conditions, yields, and purity. Careful selection of catalysts, ligands, and reaction parameters is essential to optimize the synthesis of this highly fluorinated biphenyl derivative for research applications.
Chemical Reactions Analysis
Cross-Coupling Reactions
Fluorinated biphenyls often participate in palladium-catalyzed cross-coupling reactions. For 2,3,4,5,6-pentafluoro-3'-methyl-1,1'-biphenyl, Suzuki-Miyaura coupling has been explored under modified conditions:
The reduced yield compared to non-fluorinated analogs (e.g., 36% vs. 90% for terphenyls) highlights challenges in coupling highly fluorinated substrates due to steric hindrance and competing homocoupling .
Substitution Reactions
The fluorine atoms on the pentafluorinated ring are susceptible to nucleophilic aromatic substitution (NAS), though the methyl group at the 3' position modulates reactivity:
Key Observations:
-
Amination : Fluorinated biphenyls undergo amination with ammonia or amines under catalytic conditions. For example, analogous compounds like 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-ylamine are synthesized via continuous flow reactors, achieving moderate yields.
-
Methoxy Substitution : Reactions with sodium methoxide in polar aprotic solvents (e.g., DMF) target specific fluorine atoms, but regioselectivity is influenced by the methyl group’s steric effects .
Synthetic Pathways
The compound is typically synthesized via palladium-catalyzed cross-coupling of fluorinated iodobenzenes with methyl-substituted boronic acids:
Example Procedure (adapted for 2,3,4,5,6-pentafluoro-4'-methyl-1,1'-biphenyl) :
-
Reactants : 2,3,4,5,6-Pentafluoroiodobenzene + 3-methylphenylboronic acid.
-
Catalyst : Pd(OAc)₂, KOAc, NMe₄Cl.
-
Conditions : Acetic acid, 120°C, 24 h.
-
Yield : 53% after chromatography.
Stability and Side Reactions
The compound exhibits:
-
Thermal Stability : Decomposition occurs above 250°C, consistent with fluorinated aromatics.
-
Homocoupling : A competing side reaction in cross-coupling, detectable via symmetry differences in -NMR .
Comparative Reactivity
Structural analogs demonstrate distinct reactivity profiles:
| Compound | Key Reaction | Yield/Outcome |
|---|---|---|
| 2,3,4,5,6-Pentafluorobiphenyl | Suzuki coupling | Higher yields (no methyl) |
| 2-Methyl-2',3',4',5',6'-pentafluorobiphenyl | Amination | Lower regioselectivity |
The methyl group in this compound reduces NAS efficiency but enhances stability in cross-coupling .
Scientific Research Applications
Chemical Properties and Stability
The presence of multiple fluorine atoms contributes to the compound's chemical stability and lipophilicity , making it resistant to metabolic degradation. This stability is crucial for its use in biological applications and as a building block in synthetic chemistry. The molecular formula is with a molecular weight of approximately 258.19 g/mol .
Medicinal Chemistry
This compound serves as a scaffold in the development of pharmaceutical compounds . Its fluorinated nature enhances the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability. Research indicates that biphenyl derivatives are integral to various therapeutic areas including:
Organic Electronics
This compound is also explored for its potential in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its electron-deficient character and rigidity. Fluorinated biphenyls are known to improve the efficiency and stability of organic semiconductors used in electronic devices .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials such as:
- Metal-organic frameworks (MOFs)
- Organic polymers of intrinsic microporosity (OMIMs)
These materials are valuable for their applications in gas storage and separation technologies .
Comparative Analysis with Related Compounds
The following table summarizes the key features of structurally similar compounds to highlight the uniqueness of this compound.
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2,3,4,5,6-Pentafluorobiphenyl | Fully fluorinated biphenyl without methyl group | Lacks functional diversity due to absence of methyl |
| 2-Methyl-2',3',4',5',6'-pentafluorobiphenyl | Methyl group at different position; fully fluorinated | Variation in methyl positioning affects reactivity |
| 2,3-Difluorobiphenyl | Contains only two fluorines | Limited fluorination reduces chemical stability |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of biphenyl derivatives including this compound. Results indicated significant activity against various bacterial strains due to enhanced lipophilicity which facilitates membrane penetration .
Case Study 2: OLED Performance
Research on OLEDs incorporating this compound demonstrated improved light emission efficiency compared to non-fluorinated analogs. The incorporation of fluorinated biphenyls resulted in devices with longer operational lifetimes and better color purity .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive or selective in certain reactions. The compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Electronic Effects
*Estimated based on analogous compounds.
Key Insights:
- The methyl group in this compound introduces steric and electronic modulation, contrasting with purely electron-withdrawing analogs like 3f .
- Iodo and methoxy substituents in analogs like 3bq increase molecular weight and polarity, affecting solubility and crystallization behavior .
Spectroscopic and Physical Property Comparisons
Table 2: Spectroscopic and Physical Data
*Predicted based on 3f ; †Melting point inferred from analogous structures in .
Key Insights:
- The absence of a methyl group in 3f results in a crystalline solid, whereas benzyl-substituted analogs like 3bb’ remain oils, highlighting the role of substituents in physical state .
- Fluorine NMR shifts for pentafluorophenyl derivatives consistently appear in the -140 to -162 ppm range, with splitting patterns dependent on substituent positions .
Biological Activity
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl (C13H7F5) is a polyfluorinated biphenyl compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C13H7F5
- Molecular Weight : 258.19 g/mol
- InChIKey : UYLHRSGGGDIPJC-UHFFFAOYSA-N
- Appearance : White solid
- Melting Point : Approximately 44-45 °C .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with biological systems and its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that polyfluorinated compounds can exhibit significant antimicrobial properties. In a study evaluating various fluorinated biphenyls, including this compound, it was found to possess moderate antibacterial activity against certain strains of bacteria. This is attributed to the electron-withdrawing nature of fluorine atoms which enhances the lipophilicity and membrane permeability of the compound .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study involving derivatives of biphenyl compounds showed that some fluorinated variants could inhibit the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis . Specifically, this compound demonstrated enhanced cytotoxicity compared to its non-fluorinated counterparts.
Case Study 1: Synthesis and Biological Evaluation
In a recent study focused on synthesizing polyfluorinated biphenyls for biological evaluation, researchers synthesized this compound using a copper-catalyzed cross-coupling method. The synthesized compound was tested against various cancer cell lines and displayed promising results in inhibiting cell growth at micromolar concentrations .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with key biological targets involved in cancer progression. These studies indicated that the compound could effectively bind to specific receptors associated with tumor growth and metastasis .
Data Table: Biological Activity Summary
Q & A
Basic: What are the most reliable synthetic routes for 2,3,4,5,6-pentafluoro-3'-methyl-1,1'-biphenyl in laboratory settings?
The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions . A robust method involves Ru-catalyzed C–H arylation of pentafluorobenzene with aryl halides (e.g., 5-bromo-2-iodo-m-xylene), yielding the biphenyl scaffold. Key steps include:
- Using Ru or Pd catalysts to activate C–H bonds in fluorinated arenes .
- Optimizing reaction conditions (e.g., hexane/EtOAc 95:5 for column chromatography purification, 125–127°C reaction temperature) to achieve yields >80% .
- Validating purity via high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to confirm substitution patterns .
Basic: Which analytical techniques are critical for characterizing fluorinated biphenyl derivatives like this compound?
Multinuclear NMR spectroscopy and HRMS are essential:
- ¹⁹F NMR : Detects fluorine environments, with shifts influenced by adjacent substituents (e.g., -CF₃ groups cause distinct splitting patterns) .
- ¹H NMR : Identifies methyl and aromatic protons, though signals may overlap due to fluorine coupling .
- HRMS (EI) : Confirms molecular weight (e.g., [M+H]+ calculated as 317.0601, observed 317.0608) .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to monitor decomposition temperatures.
- Solvent compatibility : Test solubility and stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .
- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products.
- Long-term storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of fluorine substituents .
Advanced: How can mechanistic studies improve the synthesis of fluorinated biphenyls?
Mechanistic insights guide catalyst selection and reaction optimization:
- Catalyst screening : Compare Ru, Pd, and Ni complexes for C–H activation efficiency. Ru catalysts often outperform Pd in electron-deficient fluorinated systems .
- Kinetic isotope effects (KIE) : Use deuterated analogs (e.g., [D₅]-labeled substrates) to probe rate-determining steps .
- Computational modeling : DFT calculations predict regioselectivity in C–H arylation, reducing trial-and-error experimentation .
Advanced: What strategies enable functionalization of this compound for catalytic or materials science applications?
Phosphine ligand synthesis is a key application:
- Bromination : Introduce Br at the 2-position using NBS or Br₂, enabling subsequent coupling with phosphine groups .
- Cross-coupling : React with diarylphosphines (e.g., Ph₂PH) under Pd catalysis to form fluorinated phosphine ligands for asymmetric catalysis .
- Purification : Use silica gel chromatography with hexane/EtOAc gradients to isolate pure ligands .
Advanced: How can isotope-labeled analogs aid in tracking metabolic or environmental pathways of this compound?
Stable isotope labeling (e.g., ¹³C, ²H) enhances traceability:
- Synthesis : Substitute methyl or fluorine groups with deuterated counterparts (e.g., [D₅]-methyl) via Suzuki-Miyaura coupling with labeled reagents .
- LC-MS/MS analysis : Quantify degradation products in environmental matrices (e.g., soil, water) using isotope dilution methods .
- Mechanistic studies : Use ¹⁹F-¹H HOESY NMR to study intermolecular interactions in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
